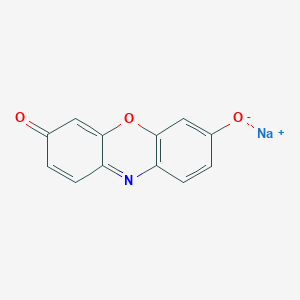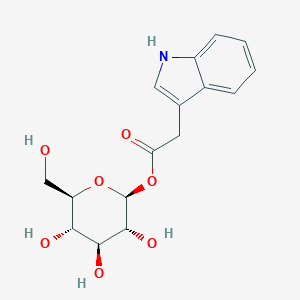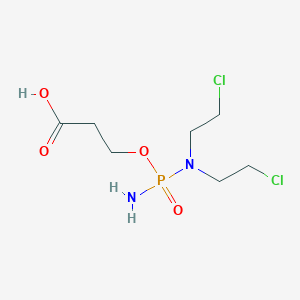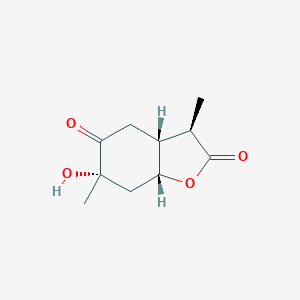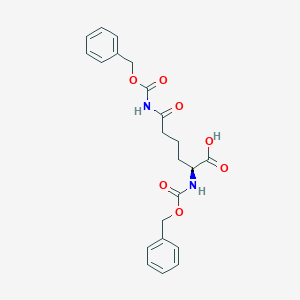
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine" is a derivative of L-homoglutamine, which is an analog of the amino acid L-glutamine. Its synthesis and properties are of interest in peptide chemistry and organic synthesis.
Synthesis Analysis
The synthesis of L-homoglutamine derivatives, including N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine, involves oxidation reactions. A study by Liberek and Kasprzykowska (2009) presents a route via preferential KMnO4 oxidation in acidic media of L-lysine derivatives, leading to compounds like H-L-Aad(NHZ)-OH and Z-L-Aad(NHZ)-OH, which are useful in peptide synthesis involving homoglutamic acid and homoglutamine derivatives (Liberek & Kasprzykowska, 2009).
Molecular Structure Analysis
The molecular structure of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is characterized by the presence of benzyl protection groups attached to the nitrogen atom. These groups play a crucial role in maintaining the stability of the molecule during synthesis and reaction processes.
Chemical Reactions and Properties
One study focuses on the side reactions of monoaminodicarboxylic acids in peptide synthesis, including homoglutamine derivatives. It explores the tendency for the dehydration of the δ-carboxamide group during activation and coupling, which is a critical aspect of the chemical behavior of these compounds (Liberek & Kasprzykowska, 2009).
Applications De Recherche Scientifique
Peptide Synthesis
- N-benzyloxycarbonyl-l-homoglutamine is significant in peptide synthesis, especially concerning the dehydration of the δ-carboxamide group during activation and coupling. A minor conversion to nitrile by-products occurs in the activation of the α-carboxyl group, and the formation of peptide bonds can be facilitated by dicyclohexylcarbodiimide. The addition of N-hydroxybenzotriazole to the reaction mixture can eliminate the side chain dehydration reaction, and the dehydration reaction can be overcome by protecting the side chain carboxamide with the benzyloxycarbonylcarbamoyl substituent (Liberek & Kasprzykowska, 2009).
Oxidation of L-lysine Derivatives
- L-homoglutamine derivatives can be prepared via the preferential KMnO4 oxidation in acidic media of the ε-methylene group in H-L-Lys(Z)-OH and Z-L-Lys(Z)-OH. The main oxidation products in this process are benzyloxycarbonylcarbamoyl-2-aminopentanoic acid and its derivatives, which are useful in peptide synthesis involving homoglutamic acid and homoglutamine (Liberek & Kasprzykowska, 2009).
Role in Polyamine Analogue Recognition
- In the study of polyamine analogues and homologues, it was found that the tetraamines must be charged to be recognized by cells. Analogues with low nitrogen pKa's, such that the nitrogens are poorly protonated at physiological pH, do not compete well with spermidine for uptake and have limited biological effects (Bergeron et al., 1995).
Propriétés
IUPAC Name |
(2S)-6-oxo-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7/c25-19(24-22(29)31-15-17-10-5-2-6-11-17)13-7-12-18(20(26)27)23-21(28)30-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,23,28)(H,26,27)(H,24,25,29)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZGUCKHGQNWDY-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551701 |
Source


|
| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine | |
CAS RN |
88462-80-0 |
Source


|
| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



